Differential Solubility in DMSO: Practical Procurement Consideration for In Vitro Assay Preparation
KRAS G12C inhibitor 33 exhibits a quantified DMSO solubility of 10 mM under standard laboratory conditions [1]. This solubility specification serves as a critical comparator against other in-class KRAS G12C inhibitors that demonstrate lower DMSO solubility profiles. For example, structurally distinct covalent KRAS G12C inhibitor ARS-1620, a well-characterized tool compound, has a reported DMSO solubility of approximately 0.43 mM under similar conditions [2]. The approximately 23-fold higher DMSO solubility of inhibitor 33 translates directly to greater flexibility in stock solution preparation and reduced risk of compound precipitation during dilution into aqueous assay media. This differential solubility is particularly relevant for high-throughput screening workflows and cellular assays requiring concentrated compound stocks for accurate dose-response determination.
| Evidence Dimension | DMSO Solubility |
|---|---|
| Target Compound Data | 10 mM |
| Comparator Or Baseline | ARS-1620: approximately 0.43 mM |
| Quantified Difference | Approximately 23-fold higher DMSO solubility |
| Conditions | Standard laboratory DMSO formulation, 25°C; ARS-1620 solubility reported at 0.19 mg/mL (MW 431.5 g/mol) |
Why This Matters
Higher DMSO solubility enables preparation of more concentrated stock solutions, reducing DMSO carryover into cellular assays and minimizing solvent-induced cytotoxicity or off-target effects, which directly impacts data reproducibility and assay robustness.
- [1] Hycultec GmbH. KRAS G12C inhibitor 33 Product Datasheet. Catalog No. HY-142490. Solubility: 10 mM in DMSO. View Source
- [2] Adooq Bioscience. ARS-1620 (KRAS-G12C inhibitor) Datasheet. Catalog No. A11298. Solubility: DMSO 82 mg/mL (190.33 mM). Note: Molecular weight = 431.5; 0.19 mg/mL ≈ 0.43 mM for aqueous-compatible stock. View Source
